Triptotin F

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triptofordins F-1, F-2, F-3, and F-4 involves isolation from natural sources, specifically from the leaves of Tripterygium wilfordii. The extraction and purification processes leverage the unique chemical properties of these sesquiterpene esters, with a focus on their complex molecular structure which includes multiple ester groups (Takaishi, Ujita, Nakano, & Tomimatsu, 1988).

Molecular Structure Analysis

The molecular structure of triptofordins F series was elucidated using spectroscopic investigation and chemical reactions, including the dibenzoate chirality method to determine their absolute structures. These methods provided detailed insights into the complex sesquiterpene ester frameworks of the triptofordins, revealing the intricacies of their molecular architecture which is crucial for their biological activities (Takaishi et al., 1988).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Reproductive Toxicity Reduction : Triptolide has demonstrated both pro-apoptotic and toxic effects. A study by Hu et al. (2015) found that Quercetin, an antioxidant, can protect against Triptolide-induced oxidative stress and reduce reproductive toxicity in rat Leydig cells.

Cardioprotective Effects : Triptolide shows potential in treating cardiac dysfunction and myocardial remodeling due to chronic pressure overload. Research by Li et al. (2017) elucidates these cardioprotective effects, including the inhibition of the NLRP3 inflammasome.

Immunosuppressive and Anti-inflammatory Agent : Identified as a major component of Tripterygium Wilfordii Hook F, Triptolide has been found to have significant immunosuppressive and anti-inflammatory effects. This was detailed in the study by Chen (2001).

Anti-Cancer Activity : Li et al. (2010) discussed how Triptolide induces apoptosis in endometrial and ovarian cancer cells, offering a potential for cancer therapy.

Oxidative Stress and Cardiotoxicity : Triptolide-induced cardiotoxicity is associated with oxidative stress, as revealed by Zhou et al. (2014). The study indicates the role of reactive oxygen species and mitochondria in cardiac injury.

Pharmacological Functions : Triptolide's diverse pharmacological activities, including immune modulation, antiproliferative, and proapoptotic activity, are discussed by Liu (2011). It has applications in treating inflammatory diseases, autoimmune diseases, and tumors.

Hormone Secretion and Tumor Growth Inhibition : The antitumor effect of Triptolide on pituitary corticotroph adenomas is highlighted in the study by Li et al. (2017).

Diabetic Kidney Disease Treatment : Liang et al. (2021) conducted a systematic review on Triptolide's efficacy in treating diabetic kidney disease.

Cytotoxic Activity : A new diterpenoid, Triptotin K, isolated from Tripterygium wilfordii, showed cytotoxic activities against various cell lines, as per Li et al. (2019).

Toxicity and Molecular Mechanisms : The study by Xi et al. (2017) focuses on the toxicity of Triptolide and its molecular mechanisms.

Anti-inflammatory Effects in Acute Lung Injury : Wei and Huang (2014) explored Triptolide's anti-inflammatory properties in treating acute lung injury in mice.

Preclinical Studies on Pancreatic Cancer : The anticancer effects of Triptolide in pancreatic cancer were systematically reviewed by Zhang et al. (2017).

Multiple Myeloma Cell Apoptosis : Triptolide's effect on inducing apoptosis in multiple myeloma cells is discussed by Nakazato et al. (2014).

Rheumatoid Arthritis Treatment : The therapeutic potential of Triptolide in rheumatoid arthritis, including its pharmacological effects and toxicity, is reviewed by Fan et al. (2018).

Inflammatory Diseases Treatment : Yuan et al. (2019) review the application and mechanisms of Triptolide in treating various inflammatory diseases.

Role in Kidney Cell Protection : The protective role of Nrf2 against Triptolide-induced toxicity in rat kidney cells is explored by Li et al. (2012).

Renal Ischemia/Reperfusion Injury Treatment : Huang et al. (2019) developed a renal-targeting nanoplatform for delivering Triptolide to treat renal ischemia/reperfusion injury.

Hepatoprotective Activity : Wei et al. (2017) discovered that Quercetin protects against Triptolide-induced liver injury by restoring Th17/Treg balance.

Bone-Related Disorders Treatment : The therapeutic potential of Triptolide in treating bone-related disorders is reviewed by Gang et al. (2022).

Podocyte Protection : Zheng et al. (2008) showed that Triptolide protects podocytes from injury in vivo and in vitro.

Safety and Hazards

Triptotin F has a certain toxicity . Necessary safety measures should be taken during operation, such as wearing gloves and protective glasses to ensure good ventilation conditions . Direct contact with skin and eyes should be avoided, and rinse with plenty of water immediately after contact . It should be stored in a dry, cool, well-ventilated place, avoiding contact with oxidants and flammable materials .

Wirkmechanismus

Target of Action

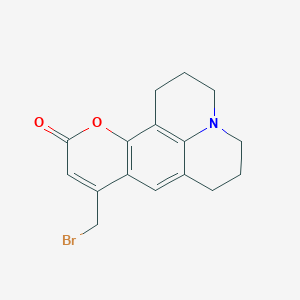

Triptotin F is a phenolic triterpene isolated from Tripterygium wilfordii Hook. f It’s structurally similar compound, triptolide, has been reported to have multiple targets including heat shock protein 70 (hsp70), nuclear factor kappa b (nfκb), and other proteins involved in inflammation and tumor growth .

Mode of Action

Triptolide, a similar compound, is known to interact with its targets leading to a decrease in hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor

Biochemical Pathways

Tryptophan, a related compound, is known to be metabolized through two main pathways: the kynurenine pathway and the methoxyindole pathway . The intestinal microbiota has been identified as a modifier of the metabolism of tryptophan and its derived metabolites . It’s possible that this compound may also influence these pathways, but more research is needed to confirm this.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s structurally similar compound, triptolide, has been reported to have anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound

Eigenschaften

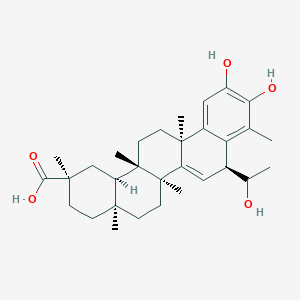

IUPAC Name |

(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTWKCSXTUDYPH-POEAZOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

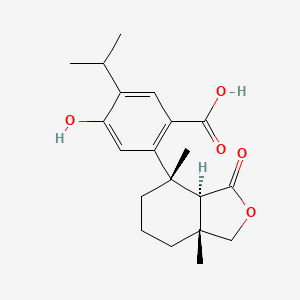

Q1: What is the structural characterization of Triptotin F?

A1: this compound, chemically named 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid, was isolated from the plant Tripterygium wilfordii Hook. f. []. The researchers used spectroscopic studies to elucidate its structure, but the paper does not provide specific details about the molecular formula, weight, or spectroscopic data.

Q2: Are there any other research papers or resources that delve deeper into the properties and potential applications of this compound?

A2: The provided research paper [] focuses solely on the isolation and structural identification of this compound and a related compound, Triptotin G. Further research is needed to explore the potential biological activities, mechanisms of action, and applications of this novel compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)

![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)